N-Dodecanoyl-4-hydroxy-L-proline CAS 135777-18-3 chemical properties
N-Dodecanoyl-4-hydroxy-L-proline CAS 135777-18-3 chemical properties
An In-depth Technical Guide to N-Dodecanoyl-4-hydroxy-L-proline
Prepared by a Senior Application Scientist
This guide offers a comprehensive technical overview of N-Dodecanoyl-4-hydroxy-L-proline (CAS 135777-18-3), a lipoamino acid with significant potential in pharmaceutical and cosmetic sciences. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, synthesis protocols, mechanisms of action, and analytical methodologies into a cohesive and practical resource.
Introduction: A Molecule of Amphiphilic Distinction
N-Dodecanoyl-4-hydroxy-L-proline is a fascinating amphiphilic molecule synthesized by acylating the nitrogen atom of trans-4-hydroxy-L-proline with a 12-carbon lauryl (dodecanoyl) chain.[1] This strategic combination marries the hydrophilic, biocompatible properties of a natural amino acid derivative with the lipophilic characteristics of a fatty acid.[1] 4-hydroxy-L-proline is a fundamental component of collagen, the most abundant protein in animal tissues, where it is crucial for stabilizing the protein's triple-helix structure.[2][3]
The resulting lipoamino acid, N-Dodecanoyl-4-hydroxy-L-proline, possesses unique interfacial properties that position it as a molecule of high interest, particularly as a highly efficient and reversible transdermal permeation enhancer.[4][5] Its ability to temporarily and safely modulate the skin's barrier function makes it a prime candidate for advanced drug delivery systems and high-performance cosmetic formulations.
Physicochemical and Structural Properties
The defining characteristic of N-Dodecanoyl-4-hydroxy-L-proline is its amphiphilicity. The hydroxylated pyrrolidine ring and the carboxylic acid group provide a polar head, while the dodecanoyl tail constitutes a nonpolar, lipophilic segment.
| Property | Data | Reference |
| IUPAC Name | (2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid | - |
| Synonyms | (4R)-4-Hydroxy-1-(1-oxododecyl)-L-proline | [6] |
| CAS Number | 135777-18-3 | [6][7][8] |
| Molecular Formula | C₁₇H₃₁NO₄ | - |
| Molecular Weight | 313.43 g/mol | - |
| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from properties of similar compounds |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and lipids. | Inferred from structure |
Note: Experimental data for properties like melting point and specific solubility values are not widely published. The information is inferred based on the properties of its parent molecules, 4-hydroxy-L-proline (a water-soluble solid)[9][10] and dodecanoic acid (a fatty acid).
Synthesis and Analytical Characterization
The synthesis of N-Dodecanoyl-4-hydroxy-L-proline is a straightforward N-acylation reaction. This process is crucial for researchers needing to produce the compound for investigational use.
Proposed Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes a robust method for acylating the secondary amine of 4-hydroxy-L-proline. The causality for this choice lies in its reliability and high yield for N-acylation of amino acids. The aqueous basic solution deprotonates the amino group, increasing its nucleophilicity, while simultaneously neutralizing the HCl byproduct generated.
Materials:
-
trans-4-Hydroxy-L-proline
-
Dodecanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-4-Hydroxy-L-proline (1.0 eq) in a 1M NaOH aqueous solution (2.5 eq) in a round-bottom flask, cooling the mixture in an ice bath (0-5 °C).
-
Addition of Acylating Agent: While vigorously stirring, slowly add dodecanoyl chloride (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C.
-
Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of ~2 using concentrated HCl. A white precipitate of the product should form.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM or diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-Dodecanoyl-4-hydroxy-L-proline.
Workflow for Synthesis
Caption: General workflow for the synthesis of N-Dodecanoyl-4-hydroxy-L-proline.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following methods are standard for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aliphatic protons of the dodecanoyl chain (a broad multiplet from ~0.8 to 1.6 ppm), protons on the pyrrolidine ring, and the α-proton adjacent to the carboxylic acid. The absence of an N-H proton signal confirms successful acylation.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid (~170-180 ppm), carbons of the pyrrolidine ring (including the carbon bearing the hydroxyl group at ~70 ppm), and the carbons of the long alkyl chain.[10]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method. The expected [M+H]⁺ ion would be at m/z 314.43.
-
Tandem MS (MS/MS) analysis is useful for structural confirmation. A characteristic fragmentation pattern for proline-containing molecules is the "proline effect," which involves preferential cleavage at the N-terminal side of the proline ring, providing strong evidence for the compound's structure.[11]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key peaks would include a broad O-H stretch from the carboxylic acid and hydroxyl group (~3300-2500 cm⁻¹), C-H stretches from the alkyl chain (~2900 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1740 cm⁻¹), and a strong C=O stretch from the tertiary amide (~1630-1650 cm⁻¹).
-
Mechanism of Action as a Skin Permeation Enhancer
The primary application of N-Dodecanoyl-4-hydroxy-L-proline is in enhancing the delivery of therapeutic or cosmetic agents across the skin. Its efficacy stems from its ability to interact with and temporarily disrupt the highly organized lipid matrix of the stratum corneum, the skin's principal barrier.
Mechanism Pillars:
-
Lipid Intercalation: The lipophilic dodecanoyl tail inserts itself between the ceramides, cholesterol, and free fatty acids that form the ordered lipid lamellae of the stratum corneum.
-
Fluidization of Lipids: This intercalation disrupts the tight, quasi-crystalline packing of the lipids, increasing their fluidity. Infrared spectroscopy studies on related enhancers confirm they decrease the overall chain order of these lipids.[4][5]
-
Creation of Diffusion Pathways: The localized disorder creates transient hydrophilic or lipophilic "pools" or pathways through which drug molecules can more easily diffuse.
-
Reversibility: Crucially, this effect is temporary and reversible. The enhancer does not cause lipid extraction.[4][5] Once the application ceases, the skin's natural barrier function is restored, which is a critical feature for safety and in-vivo use.[4][5]
Caption: Mechanism of skin permeation enhancement by disrupting lipid order.
Experimental Protocol: In Vitro Skin Permeation Study
To validate the efficacy of N-Dodecanoyl-4-hydroxy-L-proline as a permeation enhancer, an in vitro diffusion study using Franz diffusion cells is the gold standard. This self-validating system directly measures the flux of a model drug across a skin sample.
Objective: To quantify the enhancement ratio (ER) of a model drug's permeation across excised skin pre-treated with N-Dodecanoyl-4-hydroxy-L-proline compared to an untreated control.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., hairless mouse or porcine) skin
-
N-Dodecanoyl-4-hydroxy-L-proline solution (e.g., in propylene glycol)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizer like Tween 80)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Step-by-Step Methodology:
-
Skin Preparation: Thaw frozen excised skin and cut it into sections large enough to be mounted on the Franz cells.
-
Mounting: Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.
-
Equilibration: Fill the receptor compartment with pre-warmed (32-37 °C) receptor solution and allow the skin to equilibrate for 30-60 minutes. Ensure no air bubbles are trapped beneath the skin.
-
Enhancer Pre-treatment: For the test group, apply a defined volume of the N-Dodecanoyl-4-hydroxy-L-proline solution to the skin surface in the donor compartment. For the control group, apply only the vehicle. Allow the enhancer to act for a specified time (e.g., 1 hour).[12]
-
Drug Application: After the pre-treatment period, apply a saturated suspension or solution of the model drug to the skin surface of both control and test groups.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh, pre-warmed receptor solution.
-
Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss). Calculate the permeability coefficient (Kp) and the Enhancement Ratio (ER = Jss with enhancer / Jss of control).
Franz Diffusion Cell Experimental Workflow
Caption: Workflow for an in vitro Franz diffusion cell permeability study.
Applications and Future Directions
The unique properties of N-Dodecanoyl-4-hydroxy-L-proline open up several avenues for research and development.
-
Pharmaceuticals: Its primary application is as a penetration enhancer in transdermal drug delivery systems (TDDS) for a wide range of active pharmaceutical ingredients (APIs), potentially increasing their bioavailability and patient compliance.[13]
-
Cosmeceuticals: The parent molecule, hydroxyproline, is known to promote collagen synthesis, moisturize, and repair the skin barrier.[14][15] N-Dodecanoyl-4-hydroxy-L-proline could be developed into a high-performance "derma-membrane" active ingredient that not only delivers its own anti-aging benefits but also enhances the penetration of other actives (e.g., vitamins, peptides) in advanced skincare formulations.
-
Future Research:
-
Formulation Optimization: Investigating its performance in various formulations like gels, creams, and patches.
-
In Vivo Studies: Moving beyond in vitro models to confirm its efficacy and safety in living systems.
-
Synergistic Effects: Exploring its combination with other penetration enhancement techniques (e.g., iontophoresis, microneedles) to achieve synergistic effects.
-
Broader Biological Activity: Screening for other potential biological activities beyond skin permeation, given its amino acid and lipid nature.
-
Conclusion
N-Dodecanoyl-4-hydroxy-L-proline stands out as a rationally designed lipoamino acid with a compelling profile for applications requiring modulation of biological barriers. Its foundation in a natural, biocompatible amino acid, combined with a lipid tail, provides a potent mechanism for enhancing skin permeation that is both effective and, critically, reversible. Through established synthesis routes and clear analytical validation protocols, researchers can confidently produce and characterize this molecule. The experimental frameworks provided herein offer a clear path to evaluating its efficacy, paving the way for its incorporation into the next generation of advanced pharmaceuticals and cosmeceuticals.
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